molecular formula C11H15FOS B4838559 5-(4-fluorophenoxy)-1-pentanethiol

5-(4-fluorophenoxy)-1-pentanethiol

Cat. No.: B4838559
M. Wt: 214.30 g/mol
InChI Key: ZDRMJMCMBDSJPD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-1-pentanethiol is a sulfur-containing organic compound with a molecular structure comprising a pentanethiol backbone substituted at the 5th carbon by a 4-fluorophenoxy group. The thiol (-SH) group confers reactivity toward metal surfaces and biological targets, while the fluorinated aromatic moiety introduces electronic and steric effects that modulate its physicochemical properties.

Properties

IUPAC Name

5-(4-fluorophenoxy)pentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-14/h4-7,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRMJMCMBDSJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • 1-Pentanethiol: A straight-chain alkanethiol lacking the fluorophenoxy group.
  • 5-Phenoxy-1-pentanethiol: Features a phenoxy substituent instead of 4-fluorophenoxy.
Table 1: Structural and Property Comparison
Compound Molecular Weight (g/mol) Key Functional Groups logP* (Predicted) Applications
5-(4-Fluorophenoxy)-1-pentanethiol ~214.3 -SH, -O-C6H4F ~3.2 Nanoparticle modifiers, enzyme ligands
1-Pentanethiol 104.2 -SH ~2.8 Au NP assembly
5-Phenoxy-1-pentanethiol 198.3 -SH, -O-C6H5 ~3.5 Surface modification
4-Fluorothiophenol 128.2 -SH, -C6H4F ~2.1 Electrochemical sensing

*logP: Octanol-water partition coefficient (estimated via computational tools).

Chemical Reactivity and Binding Properties

  • Thiol Group Reactivity: The -SH group in this compound enables covalent binding to metal surfaces (e.g., Au NPs), akin to 1-pentanethiol .
  • Fluorophenoxy Effects: The electron-withdrawing fluorine atom increases the compound’s hydrophobicity and metabolic stability relative to non-fluorinated analogs like 5-phenoxy-1-pentanethiol. This could enhance its performance in biological environments, as seen in fluorinated benzamide inhibitors targeting bacterial enzymes (e.g., PanK in ) .

Conformational Behavior

Rotational spectroscopy of 1-pentanethiol reveals multiple conformers influenced by torsional motions of the -SH group and alkyl chain . Introducing the bulky 4-fluorophenoxy group in this compound likely restricts conformational flexibility, favoring extended or rigid geometries. This contrasts with 4-fluorothiophenol, where the smaller structure allows free rotation of the -SH group around the aromatic ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-fluorophenoxy)-1-pentanethiol
Reactant of Route 2
5-(4-fluorophenoxy)-1-pentanethiol

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